molecular formula C18H13FN2O4 B11343530 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343530
M. Wt: 340.3 g/mol
InChI Key: QWNRAKVHNGYZPJ-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzodioxin ring, a fluorophenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves the formation of the oxazole ring through a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and automated systems is also common in industrial settings to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-fluorophenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • (5-bromo-2-fluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Uniqueness

What sets 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13FN2O4

Molecular Weight

340.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H13FN2O4/c19-12-3-1-2-4-13(12)20-18(22)14-10-16(25-21-14)11-5-6-15-17(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,22)

InChI Key

QWNRAKVHNGYZPJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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